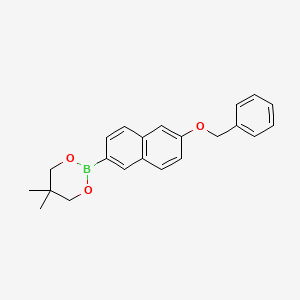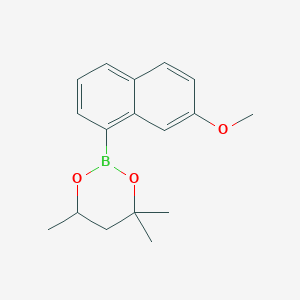
2,5,8,11-Tetraoxadocos-21-ene
Vue d'ensemble
Description
2,5,8,11-Tetraoxadocos-21-ene is an organic compound with the molecular formula C10H20O4. It is a colorless to almost colorless clear liquid that is soluble in water. This compound is known for its unique structure, which includes multiple ether linkages and an allyl group. It is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetraoxadocos-21-ene can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with triethylene glycol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The product is then purified through distillation or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then separated and purified using techniques such as distillation, chromatography, or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11-Tetraoxadocos-21-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated derivatives or other substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens (Cl2, Br2) and nucleophiles (e.g., NaOH, KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted ethers
Applications De Recherche Scientifique
2,5,8,11-Tetraoxadocos-21-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxadocos-21-ene involves its interaction with various molecular targets and pathways. The compound’s ether linkages and allyl group allow it to participate in a range of chemical reactions, including nucleophilic substitution and electrophilic addition. These reactions enable the compound to modify biological molecules, such as proteins and nucleic acids, thereby influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
2,5,8,11-Tetraoxadocos-21-ene can be compared with other similar compounds, such as:
2,5,8,11-Tetraoxatetradec-13-ene: This compound has a similar structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties and applications.
2,5,8,11-Tetraoxadodecane: This compound lacks the allyl group and has a different reactivity profile. It is used in different industrial applications and may have distinct biological effects.
The uniqueness of this compound lies in its combination of ether linkages and the allyl group, which confer specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-20-15-16-22-18-17-21-14-13-19-2/h3H,1,4-18H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUIEJPCDOYEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730945 | |
| Record name | 2,5,8,11-Tetraoxadocos-21-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219641-34-6 | |
| Record name | 2,5,8,11-Tetraoxadocos-21-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
